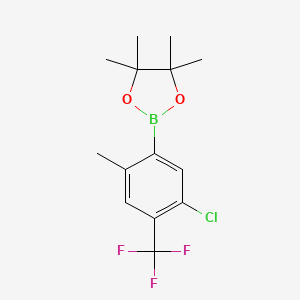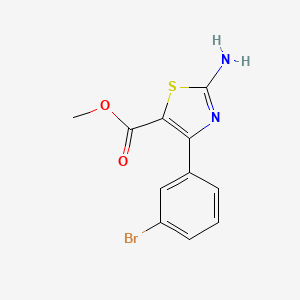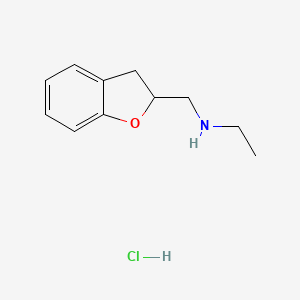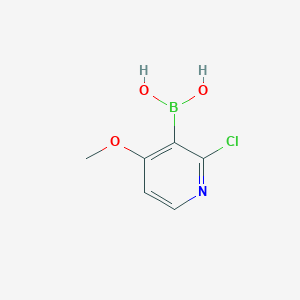
(2-Chloro-4-methoxypyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound . It is typically used in industrial processing and manufacturing . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is 187.39 . Its chemical formula is C6H7BClNO3 . The linear formula is Cl (C5H3N)B (OH)2 .Chemical Reactions Analysis
“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” has been used as a substrate in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . It has also been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a solid . Its molecular weight is 187.39 , and its chemical formula is C6H7BClNO3 .Applications De Recherche Scientifique
Fluorescence Quenching Studies
- Application in Sensor Design : Boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) show novel fluorescent properties, useful in sensor design. A study by Melavanki et al. (2018) explored the fluorescence quenching of 2MPBA in various solvents, providing insights into static quenching mechanisms and potential applications in fluorescence-based sensors (Melavanki, 2018).
Radioligand Synthesis
- Imaging of Orexin-2 Receptor : Gao et al. (2016) utilized methyl 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid in the synthesis of MK-1064, a radioligand for imaging orexin-2 receptors, highlighting its potential in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
Sugar Sensing
- Glucose Monitoring in Diabetes : Research by Geethanjali et al. (2017) on the binding of boronic acid derivatives (including 2MPBA) with sugars in aqueous solutions at physiological pH suggests potential applications in the design of new sugar sensors, particularly for continuous glucose monitoring in diabetes management (Geethanjali et al., 2017).
Chemical Synthesis
- Suzuki-Miyaura Cross-Coupling Reactions : Zinad et al. (2018) demonstrated the use of (2-chloropyridin-4-yl)boronic acid in the Suzuki-Miyaura cross-coupling reaction, showcasing its role in the synthesis of complex organic compounds (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Boronic Acid-Catalyzed Reactions
- Enantioselective Aza-Michael Additions : Hashimoto et al. (2015) used a boronic acid derivative in a catalytic role to enable enantioselective aza-Michael additions, a process important in creating densely functionalized cyclohexanes with potential applications in pharmaceutical synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-4-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXXPXWIOKBFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674427 | |
| Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
CAS RN |
1072946-19-0 | |
| Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



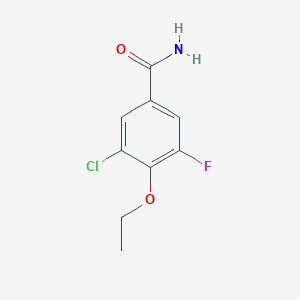



![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)
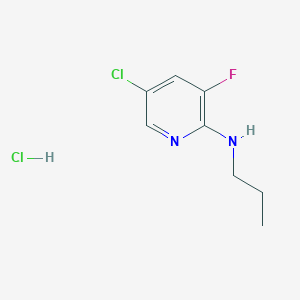
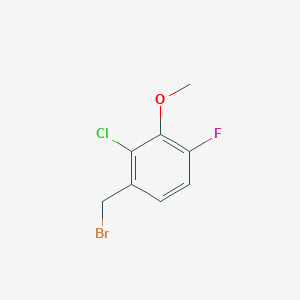
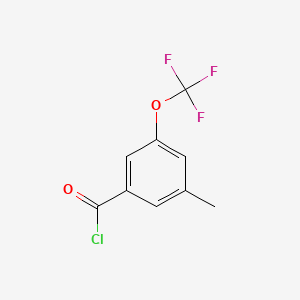
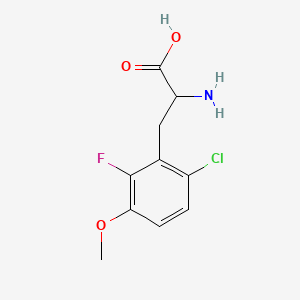
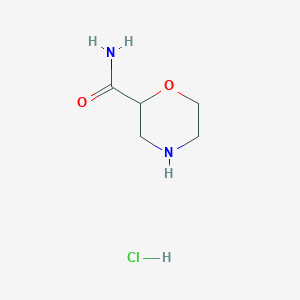
![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)
